molecular formula C17H14N2OS B2917028 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine CAS No. 477872-57-4

5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine

Cat. No.: B2917028
CAS No.: 477872-57-4
M. Wt: 294.37
InChI Key: RSHKKMWFAQVJQG-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine is a pyrimidine derivative characterized by a methoxy group at position 5, a phenyl group at position 2, and a phenylsulfanyl moiety at position 2.

Key structural features influencing bioactivity:

  • Methoxy group: Enhances lipophilicity and may modulate receptor binding.
  • Phenylsulfanyl moiety: Contributes to anti-inflammatory and neuroprotective effects, as seen in 4-PSB-2 .
  • Pyrimidine core: A heterocyclic aromatic ring that serves as a scaffold for drug design, often targeting enzymes or receptors in neurological pathways .

Properties

IUPAC Name

5-methoxy-2-phenyl-4-phenylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-20-15-12-18-16(13-8-4-2-5-9-13)19-17(15)21-14-10-6-3-7-11-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHKKMWFAQVJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 5-methoxy-2-phenylpyrimidine and phenylsulfanyl chloride in the presence of a base such as triethylamine can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(Phenylsulfanyl)butanedione (4-PSB-2)

Structural Differences :

  • 4-PSB-2 is a butanedione derivative, whereas 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine is a pyrimidine.

Pharmacological Effects :

  • 4-PSB-2: Reduces neuroinflammation (↓ TNF-α, COX-2, iNOS) in Alzheimer’s disease (AD) models . Enhances synaptic plasticity (↑ PSD-95 expression, LTP) and fear memory retrieval in WT and 3xTg-AD mice . Molecular descriptors: MW <500 g/mol, MlogP <4.15, TPSA <140 Ų (complies with Lipinski’s rules for oral bioavailability) .
  • This compound :
    • Predicted higher molecular weight (~340–360 g/mol) and TPSA (~70–80 Ų) due to the pyrimidine core and substituents.
    • Likely improved CNS penetration compared to 4-PSB-2 due to lower TPSA and aromaticity.

Therapeutic Potential:

  • 4-PSB-2 is a promising anti-inflammatory agent for AD, while the pyrimidine derivative may target similar pathways but with enhanced metabolic stability due to its heterocyclic structure .

5-Bromo-2-N-[...]pyrimidine-2,4-diamine ()

Structural Differences :

  • Bromine substitution at position 5 vs. methoxy in the target compound.
  • Additional amine and pyridinylmethoxy groups alter solubility and receptor interactions.

Functional Insights :

  • Brominated pyrimidines are often used in kinase inhibition and anticancer therapies. The methoxy group in the target compound may shift activity toward neurological targets .

5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine ()

Structural Similarities :

  • Dual methoxy and phenylsulfanyl substitutions.
  • Pyridinyl group at position 2 enhances metal-binding capacity.

Functional Implications :

  • The additional methoxy group may increase lipophilicity but reduce blood-brain barrier permeability compared to the target compound.

Data Tables

Table 1: Molecular Descriptors of Selected Compounds

Compound Molecular Weight (g/mol) MlogP TPSA (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
4-PSB-2 ~250 1.2 80 0 4
This compound (Predicted) ~350 3.5 75 0 4
5-Bromo-pyrimidine derivative ~450 2.8 90 2 6

Table 2: Pharmacological Effects in AD Models

Compound Anti-Inflammatory Activity Synaptic Plasticity Enhancement Fear Memory Improvement
4-PSB-2 Yes (↓ TNF-α, COX-2) Yes (↑ PSD-95, LTP) Yes (p ≤ 0.001)
This compound (Inferred) Likely Potential Untested

Biological Activity

5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as tyrosine kinases, which are crucial in cancer cell signaling pathways. This inhibition can lead to reduced proliferation of tumor cells.
  • Antimicrobial Activity : It has shown potential against various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
  • Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Properties

Research has demonstrated that this compound possesses significant anticancer properties. For example, it has been tested against various tumor cell lines, showing notable cytotoxicity:

Cell LineGI Value (%)
Non-small cell lung cancer (HOP-62)75.65
CNS cancer (SNB-75)82.51
Renal cancer (RXF 393)75.34
Breast cancer (HS578T)74.34

These values indicate the percentage of growth inhibition compared to control groups .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against resistant strains of bacteria, indicating its potential utility in treating infections caused by multidrug-resistant organisms:

Bacterial StrainActivity Level
Staphylococcus aureus (MRSA)Moderate
Escherichia coliHigh
Streptococcus pneumoniaeSignificant

These findings highlight the compound's promise as a therapeutic agent in infectious diseases .

Case Studies and Research Findings

  • Study on Cytotoxicity : A study reported that derivatives of pyrimidine compounds, including this compound, exhibited varying degrees of cytotoxicity against different cancer cell lines. The study emphasized the importance of specific substitutions on the pyrimidine ring to enhance activity .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The results indicated that modifications in the phenylsulfanyl group could significantly alter the antimicrobial potency, suggesting a structure-dependent activity profile .
  • In Vivo Studies : Preliminary in vivo studies have indicated that compounds similar to this compound can reduce tumor growth in animal models, further supporting their potential as anticancer agents .

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